Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate is a complex organic compound with the molecular formula C22H26N2O8S2 and a molecular weight of 510.58 g/mol This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including a morpholinosulfonyl group and a benzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Addition of the Morpholinosulfonyl Group: The morpholinosulfonyl group is added through a sulfonylation reaction, typically using reagents such as sulfonyl chlorides in the presence of a base.
Esterification: The final step involves esterification to introduce the diethyl ester groups, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or morpholinosulfonyl groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted amides or sulfonamides
Scientific Research Applications
Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 3-methyl-5-(4-(morpholinyl)benzamido)thiophene-2,4-dicarboxylate: Similar structure but lacks the sulfonyl group, leading to different chemical properties and reactivity.
Diethyl 3-methyl-5-(4-(piperidinylsulfonyl)benzamido)thiophene-2,4-dicarboxylate: Contains a piperidinyl group instead of a morpholinosulfonyl group, affecting its biological activity and interactions.
Diethyl 3-methyl-5-(4-(morpholinosulfonyl)phenyl)thiophene-2,4-dicarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
diethyl 3-methyl-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O8S2/c1-4-31-21(26)17-14(3)18(22(27)32-5-2)33-20(17)23-19(25)15-6-8-16(9-7-15)34(28,29)24-10-12-30-13-11-24/h6-9H,4-5,10-13H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKLUNOYYNPANK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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